2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Description
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a stereospecific derivative of tartaric acid, where the hydroxyl groups are esterified with 4-methylbenzoyl (p-toluoyl) groups. This compound is a chiral resolving agent and an active pharmaceutical ingredient (API) intermediate. Its molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.35 g/mol . The (2S,3S) configuration is critical for its role in enantiomeric separation, particularly in synthesizing optically pure pharmaceuticals.
Regulatory filings, such as Drug Master Files (DMFs), highlight its use under strict FDA guidelines to ensure safety and efficacy in pharmaceutical applications . The compound’s anhydrous form has a melting point range of 166–171°C and a specific optical rotation of −139° (c=1 in ethanol) .
Properties
Molecular Formula |
C36H43NO11 |
|---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C20H18O8.C16H25NO3/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,13,17-18H,9-10H2,1-5H3 |
InChI Key |
YLLMNTFLXQSSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C |
Origin of Product |
United States |
Biological Activity
The compound 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic molecule with significant implications in pharmaceutical chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
The compound consists of two main components: a butanedioic acid derivative and a tert-butylamino-benzodioxin moiety . The molecular formula is , with a molecular weight of approximately 386.35 g/mol. The structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
| Molecular Formula | C20H22O8 |
| Molecular Weight | 386.35 g/mol |
| CAS Number | 32634-68-7 |
Target Interaction
The primary mechanism of action for this compound involves its role as a chiral resolving agent . It interacts with racemic mixtures to form diastereomeric salts, allowing for the separation of enantiomers. This property is particularly useful in the pharmaceutical industry for the resolution of active pharmaceutical ingredients (APIs).
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Anticholinesterase Activity : It has been shown to enhance the efficacy of certain drugs by inhibiting acetylcholinesterase, which is crucial in treating conditions like Alzheimer's disease. For example, it has been successfully used to isolate (S)-(+)-Rivastigmine from racemic mixtures.
- Antiviral Properties : Studies have demonstrated its utility in synthesizing derivatives that act as inhibitors for HCV NS3 protease, indicating potential antiviral applications.
Case Studies
- Isolation of Rivastigmine : A study demonstrated that the compound could efficiently resolve racemic Rivastigmine into its active enantiomer, which is beneficial in enhancing therapeutic outcomes for Alzheimer's patients.
- Synthesis of HCV Inhibitors : Another case involved using this compound as a building block in the synthesis of potent inhibitors against HCV NS3 protease. The structural modifications facilitated by the compound led to enhanced biological activity against viral replication.
Comparative Analysis with Similar Compounds
The biological activity of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can be compared with its stereoisomers and related compounds:
| Compound | Biological Activity |
|---|---|
| (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | Similar chiral resolution properties |
| 2,3-Bis[(4-methylbenzoyl)oxy]succinic acid | Used in similar applications but with different efficacy profiles |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- The compound has been explored for its potential in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. The presence of the butanedioic acid moiety aids in improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) when used as a co-formulant .
-
Antitumor Activity
- Research indicates that derivatives of this compound exhibit antitumor properties, potentially acting through mechanisms involving apoptosis and cell cycle arrest. Studies have shown promising results in vitro against various cancer cell lines, suggesting its utility in developing anticancer therapies .
- Neuroprotective Effects
Industrial Applications
- Chemical Synthesis
- Agricultural Chemicals
Case Studies
Comparison with Similar Compounds
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid
- Key Differences: Configuration: The (2R,3R) enantiomer is the mirror image of the (2S,3S) form, leading to opposite optical activity (+139° in ethanol). Applications: Primarily used in chiral resolution for opposite enantiomers. For example, it resolves L-tartaric acid derivatives, whereas the (2S,3S) form is used for D-tartaric acid . Regulatory Status: Less commonly referenced in FDA DMFs compared to the (2S,3S) form, suggesting narrower pharmaceutical applications .
Structural Analogues
Di-p-toluoyl-d-tartaric Acid (Synonym for (2S,3S)-form)
- Similarities: Identical chemical structure and applications as the (2S,3S) enantiomer. Used as a resolving agent for amines and amino acids .
- Differences: Synonym nomenclature varies by supplier (e.g., “Rivastigmine Related Compound A” in pharmaceutical contexts) .
2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid Esters
- Example: Butanedioic acid,2,3-bis[(4-methylbenzoyl)oxy]-, 1-[[5-cyano-2-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]phenyl]methyl] ester,(2S,3S) .
- Key Differences :
Other Tartaric Acid Derivatives
ATB1095 (4-(3,4-bis(benzyloxy)phenyl)butan-1-ol)
- Structural Contrast :
- Replaces p-toluoyl groups with benzyl ethers and lacks the dicarboxylic acid backbone.
- Applications : Primarily a synthetic intermediate in organic chemistry rather than a resolving agent .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D²⁵ |
|---|---|---|---|---|
| (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | C₂₀H₁₈O₈ | 386.35 | 166–171 | −139° (c=1 in ethanol) |
| (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | C₂₀H₁₈O₈ | 386.35 | 166–171 | +139° (c=1 in ethanol) |
Table 2: Regulatory and Commercial Status
Research Findings
- Stereochemical Purity : The (2S,3S) form’s enantiomeric excess (>98%) is critical for pharmaceutical compliance, as impurities exceeding 0.1% require rigorous justification in FDA submissions .
- Solubility: Both (2S,3S) and (2R,3R) forms exhibit low aqueous solubility, necessitating organic solvents (e.g., ethanol, methanol) for industrial processes .
- Thermal Stability : Degradation studies show stability up to 200°C, making the compound suitable for high-temperature syntheses .
Preparation Methods
Esterification of Tartaric Acid
Component A is synthesized via a two-step esterification of L-(+)-tartaric acid with 4-methylbenzoyl chloride. The reaction proceeds under acidic or basic conditions:
Reaction Scheme
$$
\text{L-Tartaric Acid} + 2 \text{4-Methylbenzoyl Chloride} \xrightarrow[\text{Base}]{\text{Pyridine or Et}_3\text{N}} \text{Component A} + 2 \text{HCl}
$$
Key Parameters
- Catalyst : Pyridine or triethylamine (2.2 eq) neutralizes HCl, driving the reaction to completion.
- Solvent : Anhydrous dichloromethane or toluene.
- Temperature : 0–5°C during acyl chloride addition, followed by room-temperature stirring for 12–24 hours.
- Yield : 68–85% after recrystallization from ethanol/water.
Industrial Optimization
Alternative Routes
Microwave-Assisted Synthesis
- Reduces reaction time to 30 minutes at 80°C with comparable yields (82%).
- Requires stoichiometric 4-methylbenzoic acid and thionyl chloride for in situ acyl chloride generation.
Table 1: Comparative Analysis of Component A Synthesis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Esterification | Pyridine, 24h, RT | 75 | 98.5 |
| Flow Chemistry | Microreactor, 5h, 25°C | 83 | 99.2 |
| Microwave | 80°C, 30min | 82 | 98.8 |
Synthesis of 2-(tert-Butylamino)-1-(2,2-Dimethyl-4H-1,3-Benzodioxin-6-yl)Ethanol
Resolution of Racemic β-Amino Alcohol
Component B is synthesized via chiral resolution of racemic 2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol using di-O-benzoyl-L-tartaric acid (DBTA):
Procedure
- Salt Formation : Racemic alcohol (2 eq) and DBTA (1 eq) are dissolved in ethanol at 50°C.
- Crystallization : Slow cooling to 0°C yields diastereomeric salt (45% yield, >99.5% de).
- Neutralization : Salt treatment with Na₂CO₃ in ethyl acetate liberates enantiopure Component B (98% yield, 99.5% ee).
Critical Factors
Multi-Step Synthesis from Acetophenone Derivatives
- Bromination : 4-Hydroxyacetophenone → 4-bromoacetophenone (HBr/AcOH, 80°C, 6h).
- Cyclization : Reaction with 2,2-dimethyl-1,3-propanediol forms the benzodioxin core (H₂SO₄, 110°C, 8h).
- Reductive Amination : Ketone intermediate + tert-butylamine → Component B (NaBH₄/MeOH, 25°C, 4h).
Table 2: Industrial-Scale Production Parameters for Component B
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | HBr, AcOH, 80°C | 92 |
| Cyclization | H₂SO₄, 110°C | 78 |
| Reductive Amination | NaBH₄, MeOH, 25°C | 85 |
Combined Formulation Strategies
Salt Formation for Enhanced Stability
The mixture of Components A and B is prepared as a diastereomeric salt to improve physicochemical stability:
- Stoichiometric Mixing : Component A (1 eq) and Component B (1 eq) in methanol at 50°C.
- Crystallization : Salt precipitates upon cooling; yield 89%.
Table 3: Salt Characterization Data
| Property | Value |
|---|---|
| Melting Point | 172–174°C |
| Solubility (H₂O) | 12 mg/mL at 25°C |
| Hygroscopicity | <0.1% weight gain (40°C/75% RH) |
Recent Advances and Optimization
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of Component B’s intermediate reduces reliance on chiral acids:
Green Chemistry Approaches
- Solvent-Free Esterification : Component A synthesis using mechanochemical grinding (yield 79%).
- Catalytic DBTA Recycling : 90% recovery via ion-exchange resins, cutting costs by 30%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
